
Benzene, 1-(2-ethylbutyl)-4-((4-(1-methylethyl)phenyl)methoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Benzene, 1-(2-ethylbutyl)-4-((4-(1-methylethyl)phenyl)methoxy)-” is an organic compound that belongs to the class of aromatic hydrocarbons. Aromatic hydrocarbons are known for their stability and unique chemical properties due to the presence of conjugated pi-electron systems. This compound features a benzene ring substituted with various alkyl and alkoxy groups, which can significantly influence its chemical behavior and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “Benzene, 1-(2-ethylbutyl)-4-((4-(1-methylethyl)phenyl)methoxy)-” typically involves several steps:
Alkylation of Benzene: The initial step may involve the alkylation of benzene with 2-ethylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Substitution with 4-(1-methylethyl)phenyl: Finally, the compound may undergo a substitution reaction with 4-(1-methylethyl)phenyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic ring.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be further functionalized using reagents like nitric acid or sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.
Substitution: Nitric acid, sulfuric acid, Lewis acids.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Hydrogenated aromatic compounds.
Substitution: Nitro compounds, sulfonic acids.
科学的研究の応用
This compound may have various applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of aromatic hydrocarbons on biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of this compound would depend on its specific application. In general, aromatic hydrocarbons can interact with biological molecules through hydrophobic interactions and pi-stacking. The presence of alkyl and alkoxy groups can influence its binding affinity and specificity towards molecular targets.
類似化合物との比較
Similar Compounds
Toluene: A simpler aromatic hydrocarbon with a single methyl group.
Ethylbenzene: Contains an ethyl group attached to the benzene ring.
Anisole: Features a methoxy group attached to the benzene ring.
Uniqueness
“Benzene, 1-(2-ethylbutyl)-4-((4-(1-methylethyl)phenyl)methoxy)-” is unique due to its specific substitution pattern, which can impart distinct chemical and physical properties compared to simpler aromatic hydrocarbons.
特性
CAS番号 |
125796-73-8 |
|---|---|
分子式 |
C22H30O |
分子量 |
310.5 g/mol |
IUPAC名 |
1-(2-ethylbutyl)-4-[(4-propan-2-ylphenyl)methoxy]benzene |
InChI |
InChI=1S/C22H30O/c1-5-18(6-2)15-19-9-13-22(14-10-19)23-16-20-7-11-21(12-8-20)17(3)4/h7-14,17-18H,5-6,15-16H2,1-4H3 |
InChIキー |
BEIOHSRNNJXPSF-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)CC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



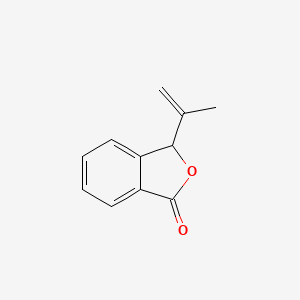
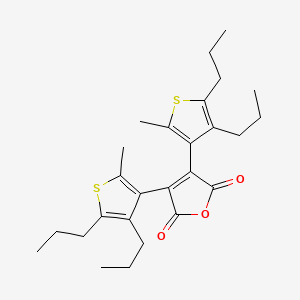


![Silane, [(chlorodimethylstannyl)methylidyne]tris[dimethylphenyl-](/img/structure/B14295896.png)
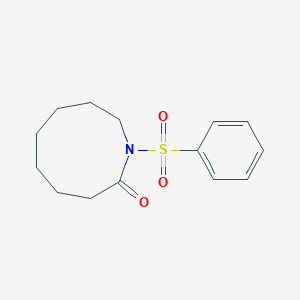
![Tetrazolo[1,5-a]pyrimidine, 5-phenyl-](/img/structure/B14295914.png)
![[(6-Phenylhexa-1,5-dien-3-yl)sulfanyl]benzene](/img/structure/B14295916.png)
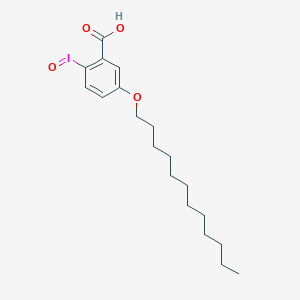

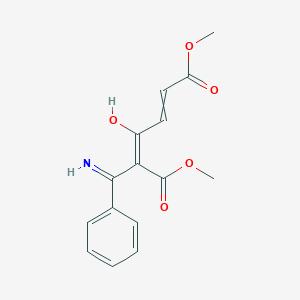

![3-[2-Methyl-5-(propan-2-yl)phenyl]but-2-enal](/img/structure/B14295934.png)
